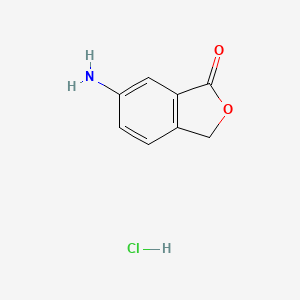

6-Amino-1,3-dihydroisobenzofuran-1-one HCl

Description

Contextualization within Isobenzofuranone Chemical Space

The core structure of the title compound is an isobenzofuranone, commonly referred to as a phthalide (B148349). Phthalides are bicyclic lactones (cyclic esters) derived from phthalic acid. This structural class is significant in organic and medicinal chemistry, serving as a key intermediate in the synthesis of various natural products and pharmaceuticals. chemrxiv.org For instance, phthalide derivatives are precursors to the antidepressant citalopram (B1669093) and have been investigated for applications as antidiabetic agents, PARP inhibitors, and antiproliferative agents. chemrxiv.org The isobenzofuranone scaffold can be chemically transformed into a variety of other important heterocyclic systems, including isoquinolines, furan (B31954) derivatives, and phthalazines, highlighting its versatility in chemical synthesis. chemrxiv.org

Significance as a Fundamental Building Block in Organic Synthesis

6-Amino-1,3-dihydroisobenzofuran-1-one HCl is a valuable bifunctional building block in organic synthesis. The presence of two distinct reactive sites—the primary aromatic amine and the lactone—allows for sequential and selective chemical modifications. This dual functionality enables its use in the construction of more complex molecular architectures.

Aminophthalides, in general, are employed as key intermediates for synthesizing a range of target molecules. They are precursors in the production of dyes and fluorescent probes, where the amino group can be diazotized or otherwise modified to tune the molecule's photophysical properties. google.com In the pharmaceutical industry, aminophthalide structures are integral to the synthesis of various biologically active compounds, including those with anticancer and anti-inflammatory properties. nih.gov The ability to use the amino group as a handle for introducing diverse substituents via reactions like acylation or palladium-catalyzed cross-coupling makes 6-aminophthalide (B112798) a versatile starting material for creating libraries of compounds for drug discovery. nih.gov

Structural Architecture and Key Functional Groups Relevant to Reactivity

The molecular framework of 6-Amino-1,3-dihydroisobenzofuran-1-one features a benzene (B151609) ring fused to a five-membered γ-lactone ring. An amino group is attached at the C-6 position of the aromatic ring. The reactivity of the molecule is dictated by its primary functional groups: the primary aromatic amine and the lactone.

Primary Aromatic Amine (-NH2): This group is nucleophilic and can undergo a wide array of chemical transformations. It readily reacts with electrophiles such as acyl chlorides and anhydrides to form amides. amrita.edu It can be alkylated and is a suitable substrate for modern cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds. nih.gov Furthermore, at low temperatures, it can be converted into a diazonium salt by reacting with nitrous acid. This diazonium intermediate is highly versatile and can be substituted with various groups (e.g., -CN, -Br, -OH) through Sandmeyer-type reactions. google.comamrita.edu

Lactone (Cyclic Ester): The lactone ring contains an electrophilic carbonyl carbon. It is susceptible to nucleophilic attack, leading to ring-opening reactions. This can occur under basic conditions (saponification) or through reaction with strong nucleophiles like amines (aminolysis) or Grignard reagents, providing a route to other functionalized benzene derivatives.

Aromatic Ring: The benzene ring itself is activated towards electrophilic aromatic substitution by the electron-donating amino group. This directs incoming electrophiles primarily to the ortho and para positions relative to the amine. For example, bromination of aminophthalides has been shown to occur on the aromatic ring. chemrxiv.org

| Functional Group | Type of Reaction | Potential Outcome |

|---|---|---|

| Primary Aromatic Amine | Acylation | Formation of amides |

| Diazotization | Formation of diazonium salt for further substitution | |

| Pd-catalyzed Cross-Coupling | Formation of new C-N bonds with aryl/alkyl groups | |

| Lactone | Hydrolysis (basic) | Ring-opening to form a carboxylate and an alcohol |

| Aminolysis | Ring-opening to form an amide | |

| Aromatic Ring | Electrophilic Substitution | Introduction of substituents (e.g., halogens) on the ring |

Historical Development of Research Trajectories

While a specific, detailed historical timeline for 6-Amino-1,3-dihydroisobenzofuran-1-one is not extensively documented in early literature, its development can be understood within the broader context of research on related aminophthalides and phthalazines. An early landmark in this related chemical space was the first synthesis of luminol (B1675438) (3-aminophthalhydrazide) in Germany in 1902. wikipedia.org

Research into aminophthalides gained significant traction with their identification as crucial intermediates for pharmaceuticals. For example, a 1931 paper by Levy and Stephen described the conversion of 5-aminophthalide (B188718) to 5-cyanophthalide, a key step in a synthetic route that would later become relevant for the production of the antidepressant citalopram. google.com Patents from later years detail various synthetic methods for aminophthalides, often starting from nitrated phthalic acid derivatives, which are subsequently reduced to form the amino group. google.comprepchem.com The trajectory of research has thus been heavily influenced by the practical applications of these compounds, evolving from early dye and chemiluminescent agent chemistry to their modern role as indispensable building blocks in the synthesis of complex, high-value molecules for medicine and materials science.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-amino-3H-2-benzofuran-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3H,4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNBFZZNEGHSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)C(=O)O1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Amino 1,3 Dihydroisobenzofuran 1 One Hcl

Established Reaction Pathways for Core Synthesis

Traditional synthetic routes to 6-Amino-1,3-dihydroisobenzofuran-1-one HCl often rely on foundational organic reactions, including reduction of nitro precursors, cyclization of acyclic molecules, and sequential multi-step syntheses.

Reduction-Based Approaches Utilizing 5-Nitro-3H-isobenzofuran-1-one Precursors

A primary and well-established method for the synthesis of aminophthalides involves the reduction of their corresponding nitro derivatives. In the case of 6-Amino-1,3-dihydroisobenzofuran-1-one, the logical precursor is 5-nitro-3H-isobenzofuran-1-one. The transformation of the nitro group to an amino group is a critical step that can be achieved through various reducing agents.

A common approach for this type of reduction is the use of metals in an acidic medium. For instance, the reduction of the analogous 4-nitrophthalimide (B147348) to 4-aminophthalimide (B160930) has been effectively carried out using iron powder in the presence of an acid and an ammonium (B1175870) salt. google.com This method is advantageous due to the low cost and ready availability of iron. The reaction proceeds by suspending the nitro compound in an aqueous solution and introducing iron powder as the reducing agent.

| Precursor | Reducing Agent | Reaction Conditions | Product | Reference |

| 4-Nitrophthalimide | Iron powder, Acid, Ammonium salt | Aqueous phase | 4-Aminophthalimide | google.com |

| 4-Nitrophthalimide | Stannous chloride | Concentrated HCl | 5-Aminophthalimide | google.com |

| 4-Nitrophthalimide | Zinc powder | Sodium hydroxide (B78521) solution | 5-Aminophthalimide | google.com |

| 4-Nitrophthalimide | Sodium hydrosulfide | Acidic solution | 5-Aminophthalimide | google.com |

This table presents reduction methods for a closely related compound, 4-nitrophthalimide, which are analogous to the reduction of 5-nitro-3H-isobenzofuran-1-one.

Catalytic hydrogenation is another powerful technique for the reduction of aromatic nitro compounds. This method typically employs a noble metal catalyst, such as palladium or platinum, on a solid support like carbon. The reaction is carried out under a hydrogen atmosphere. While specific literature for the direct catalytic hydrogenation of 5-nitro-3H-isobenzofuran-1-one to 6-Amino-1,3-dihydroisobenzofuran-1-one is not abundant, the general applicability of this method to aromatic nitro compounds is well-documented.

Cyclization Strategies from Acyclic and Related Precursors

The construction of the isobenzofuranone core through the cyclization of acyclic precursors represents a versatile synthetic strategy. This approach involves designing a linear molecule that contains all the necessary atoms and functional groups to form the bicyclic ring system upon intramolecular reaction.

While specific examples detailing the synthesis of 6-Amino-1,3-dihydroisobenzofuran-1-one from acyclic precursors are not extensively reported, general principles of phthalide (B148349) synthesis can be applied. One conceptual pathway could involve a substituted benzoic acid derivative. For example, a 2-halomethyl-4-aminobenzoic acid derivative could undergo intramolecular cyclization to yield the desired aminophthalide. The amino group would need to be protected during the cyclization step to prevent unwanted side reactions.

Another potential acyclic precursor could be a derivative of 2-formyl-4-aminobenzoic acid. Reduction of the aldehyde to a hydroxymethyl group, followed by acid-catalyzed intramolecular esterification (lactonization), would lead to the formation of the phthalide ring.

Multi-Step Synthetic Sequences

Complex organic molecules are often synthesized through multi-step reaction sequences that allow for the gradual construction and modification of the molecular framework. A plausible multi-step synthesis for 6-Amino-1,3-dihydroisobenzofuran-1-one could commence from a readily available starting material like phthalimide (B116566).

A representative multi-step sequence, analogous to the synthesis of a related bromo-phthalide, is outlined below google.com:

Nitration: Phthalimide is first nitrated to introduce a nitro group onto the aromatic ring, yielding 4-nitrophthalimide.

Nitroreduction: The nitro group of 4-nitrophthalimide is then reduced to an amino group to form 4-aminophthalimide.

Carbonyl Reduction: The carbonyl groups of the phthalimide ring are subsequently reduced to methylene (B1212753) groups.

Diazotization and Functionalization: The resulting amino group can then be converted to other functional groups via diazotization, if a different substitution pattern is desired.

A one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using natural product catalysts has also been reported, showcasing a modern approach to multi-step synthesis that enhances efficiency. semanticscholar.org

Modern and Catalytic Synthesis Techniques

Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally benign methods. These modern techniques are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Development of Novel Catalytic Methods for Improved Yield and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of aminophthalides, catalytic methods are particularly relevant for the reduction of nitro precursors and for the construction of the phthalide ring itself.

In the realm of nitro group reduction, various catalytic systems have been developed. Noble metal catalysts, including palladium, platinum, and rhodium, are highly effective for catalytic hydrogenation. nih.gov The choice of catalyst and reaction conditions can influence the selectivity of the reduction, which is crucial when other reducible functional groups are present in the molecule.

The synthesis of the phthalide core has also been the subject of catalytic innovation. For instance, palladium-catalyzed methodologies have been developed for the efficient synthesis of a broad range of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. organic-chemistry.org Copper-catalyzed domino one-pot strategies have also been employed for the synthesis of these compounds under environmentally friendly conditions. organic-chemistry.org Furthermore, ruthenium-catalyzed intermolecular cascade reactions of aromatic acids with aromatic aldehydes have been reported to yield 3-substituted phthalides. nih.gov

| Catalyst System | Reaction Type | Precursors | Product | Reference |

| Palladium (Pd) | C-H Activation/Cyclization | o-bromobenzyl alcohols | Isobenzofuran-1(3H)-ones | organic-chemistry.org |

| Copper (Cu) | Domino Cyanation/Cyclization | o-bromobenzyl alcohols | Isobenzofuran-1(3H)-ones | organic-chemistry.org |

| Rhodium (Rh) | Oxidative Cyclization | Phthalaldehydes and alcohols | 3-Alkoxyphthalides | nih.gov |

| Ruthenium (Ru) | Intermolecular Cascade | Aromatic acids and aldehydes | 3-Substituted phthalides | nih.gov |

This table highlights various catalytic methods for the synthesis of the core phthalide structure.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact. numberanalytics.comrasayanjournal.co.innumberanalytics.comresearchgate.netresearchgate.net These principles focus on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction.

In the context of this compound synthesis, green chemistry principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.

Catalytic Methods: Employing catalysts to reduce the need for stoichiometric reagents, which in turn minimizes waste generation.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. researchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel, which reduces the need for purification of intermediates and minimizes solvent usage and waste. researchgate.net

The development of synthetic methods that adhere to these principles is crucial for the sustainable production of fine chemicals and pharmaceuticals.

One-Pot Reaction Schemes for Enhanced Efficiency

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedural sequence without the isolation of intermediates. While specific one-pot methodologies for the direct synthesis of this compound are not extensively documented in publicly available literature, related multi-component reactions for the synthesis of structurally similar heterocyclic systems provide insights into potential strategies. For instance, one-pot, five-component reactions have been successfully employed for the synthesis of functionalized thiazole (B1198619) derivatives, showcasing the power of this approach in rapidly building molecular complexity. researchgate.net Similarly, efficient one-pot syntheses of various alkaloid scaffolds and 2-aminothiazole (B372263) derivatives have been developed, often involving cascade or domino reaction sequences. beilstein-journals.orgclockss.org These methodologies, which frequently utilize simple starting materials and environmentally benign conditions, could potentially be adapted for the streamlined synthesis of 6-aminophthalide (B112798) derivatives. beilstein-journals.orgmdpi.com

A plausible conceptual one-pot approach for this compound could involve the in-situ generation of a substituted phthalic anhydride (B1165640) or a related reactive intermediate, followed by amination and subsequent reduction/cyclization steps within the same reaction vessel. The development of such a process would represent a significant advancement in the efficient production of this key synthetic intermediate.

Stereoselective Synthesis of Chiral 6-Amino-1,3-dihydroisobenzofuran-1-one Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery and development. The stereocenter at the C3 position of the isobenzofuranone core presents an opportunity for the creation of chiral derivatives of 6-amino-1,3-dihydroisobenzofuran-1-one. Various strategies in asymmetric synthesis can be employed to control the stereochemical outcome of reactions.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes chiral catalysts to facilitate the formation of a specific enantiomer of a product. chiralpedia.com This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired chiral molecule. For the synthesis of chiral 6-amino-1,3-dihydroisobenzofuran-1-one derivatives, a potential strategy involves the asymmetric reduction of a suitable prochiral precursor, such as a 6-amino-3-hydroxyisobenzofuran-1-one, using a chiral reducing agent or a transition metal complex with a chiral ligand. nih.gov

Recent advancements in asymmetric catalysis have led to the development of highly selective catalysts for a wide range of transformations, including hydrogenations, Michael additions, and Friedel-Crafts reactions. nih.govmdpi.com For example, chiral phase-transfer catalysts derived from cinchona alkaloids have been effectively used in the asymmetric synthesis of α-amino acid derivatives. organic-chemistry.org Such catalytic systems could potentially be adapted for the enantioselective functionalization of the 6-aminophthalide scaffold.

Interactive Table: Key Concepts in Asymmetric Catalysis

| Concept | Description | Potential Application for 6-Aminophthalide Derivatives |

| Chiral Ligands | Organic molecules that bind to a metal center to create a chiral environment, directing the stereochemical outcome of the reaction. | Asymmetric hydrogenation of a precursor to introduce chirality at the C3 position. |

| Organocatalysis | The use of small, chiral organic molecules to catalyze asymmetric transformations. | Enantioselective functionalization of the phthalide ring. |

| Biocatalysis | The use of enzymes to catalyze stereoselective reactions with high efficiency and selectivity. | Regioselective and stereoselective modifications of the 6-aminophthalide structure. |

Chiral Auxiliary Strategies for Stereocontrol

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.comnumberanalytics.com After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This strategy is a powerful and reliable method for achieving high levels of stereocontrol. numberanalytics.com

In the context of 6-amino-1,3-dihydroisobenzofuran-1-one, a chiral auxiliary could be attached to the amino group. This chiral amine derivative could then undergo diastereoselective reactions, such as alkylation or aldol (B89426) condensation, at a different position on the molecule. Subsequent removal of the chiral auxiliary would furnish the desired chiral 6-aminophthalide derivative. A variety of chiral auxiliaries, such as those derived from amino acids, terpenes, and oxazolidinones, are commercially available or can be readily synthesized.

Diastereoselective Synthesis Methods

Diastereoselective synthesis aims to produce a specific diastereomer from a molecule that already contains a stereocenter. In the case of 6-amino-1,3-dihydroisobenzofuran-1-one derivatives, if a chiral center is already present in a reactant, it can influence the formation of a new stereocenter. For example, the Michael addition of 3-substituted phthalides to nitroolefins has been shown to proceed with high diastereoselectivity. rsc.org

A study on the stereoselective synthesis of masked β-amino acid-containing phthalides utilized an asymmetric aldol-initiated cascade addition of isoxazolidin-5-ones to ortho-cyanobenzaldehydes, yielding products with good diastereoselectivities. nih.gov This highlights the potential of cascade reactions in establishing multiple stereocenters with high control. Such strategies could be explored for the synthesis of complex chiral derivatives of 6-aminophthalide.

Functionalization and Derivatization Strategies

Reactions at the Amino Moiety for Analog Generation

The amino group at the C6 position of 6-amino-1,3-dihydroisobenzofuran-1-one serves as a key handle for the generation of a diverse library of analogs through various chemical transformations. Standard functionalization reactions targeting primary amines can be readily applied.

Acylation Reactions: The amino group can be acylated using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids in the presence of coupling agents, to form the corresponding amides. For instance, a one-pot reductive amidation has been successfully used to synthesize amide derivatives from nitroarenes, a transformation that could be conceptually applied to 6-aminophthalide. mdpi.com

Alkylation Reactions: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents, allowing for the modulation of the compound's physicochemical properties.

Sulfonylation Reactions: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

Urea (B33335) and Thiourea (B124793) Formation: The amino group can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can influence the biological activity of the parent molecule.

The ability to perform these transformations allows for the systematic exploration of the structure-activity relationship of 6-amino-1,3-dihydroisobenzofuran-1-one derivatives for various applications.

Interactive Table: Potential Reactions at the Amino Moiety

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acid Chloride, Anhydride | Amide |

| Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Modifications of the Isobenzofuranone Core

The isobenzofuranone core of this compound can undergo several chemical transformations to generate a diverse range of derivatives. These modifications can target either the lactone ring or the aromatic ring, leading to compounds with altered electronic and steric properties.

One common modification involves the reaction of the lactone with Grignard reagents. For instance, in the synthesis of citalopram (B1669093) analogues, a related compound, 5-cyanophthalide, is treated with a Grignard reagent to introduce a substituted phenyl group at the 1-position of the isobenzofuranone ring. nih.gov This reaction proceeds via nucleophilic acyl substitution, followed by cyclization to form the substituted dihydroisobenzofuranone. A similar approach could be envisioned for 6-amino-1,3-dihydroisobenzofuran-1-one, allowing for the introduction of various aryl or alkyl substituents.

Another key transformation is the reduction of the lactone ring. The use of strong reducing agents like lithium aluminium hydride (LiAlH₄) can open the lactone ring to form a diol. nih.gov This diol can then be subjected to further chemical modifications, such as ring-closing reactions with mesyl chloride, to form related heterocyclic systems. nih.gov

Furthermore, the aromatic ring of the isobenzofuranone core can be functionalized. While not directly demonstrated on 6-amino-1,3-dihydroisobenzofuran-1-one in the provided context, electrophilic aromatic substitution reactions could potentially be employed to introduce additional substituents on the benzene (B151609) ring, further diversifying the available derivatives. The position of these substituents would be directed by the existing amino and lactone functionalities.

The following table summarizes potential modifications of the isobenzofuranone core based on analogous structures:

| Reaction Type | Reagents | Potential Product | Reference |

| Grignard Reaction | R-MgBr | 1-substituted-6-amino-1,3-dihydroisobenzofuran-1-ol | nih.gov |

| Lactone Reduction | LiAlH₄ | (2-(hydroxymethyl)-4-aminophenyl)methanol | nih.gov |

| Ring Closure | MsCl, Et₃N | Substituted dihydroisobenzofuran | nih.gov |

Application in Click Chemistry and Conjugation Reactions

The primary amino group of this compound is a key functional handle for its application in "click chemistry" and other conjugation reactions. Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. sigmaaldrich.comnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). thermofisher.com

To utilize this compound in CuAAC, the amino group would first need to be functionalized with either an azide (B81097) or a terminal alkyne. For example, the amino group can be acylated with a reagent containing a terminal alkyne, such as propargyl chloride or an activated ester of propiolic acid. Alternatively, the amino group can be converted into an azide through diazotization followed by substitution with an azide salt. The resulting alkyne- or azide-functionalized isobenzofuranone can then be "clicked" with a complementary azide- or alkyne-containing molecule, respectively, to form a stable triazole linkage. nih.gov

This approach allows for the straightforward conjugation of the isobenzofuranone core to a wide variety of other molecules, including biomolecules, polymers, and fluorescent dyes, opening up possibilities for its use in materials science and bioconjugation.

Beyond click chemistry, the amino group can participate in other conjugation reactions, such as the formation of amides, sulfonamides, and ureas. These reactions provide a means to attach the isobenzofuranone moiety to other chemical entities, enabling the synthesis of complex molecules with tailored properties.

| Conjugation Strategy | Required Modification | Reacts With | Linkage Formed |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Introduction of a terminal alkyne or an azide group | Azide or alkyne functionalized molecules | 1,2,3-Triazole |

| Amide Bond Formation | None (direct reaction of the amino group) | Carboxylic acids, acid chlorides, activated esters | Amide |

| Sulfonamide Formation | None | Sulfonyl chlorides | Sulfonamide |

| Urea Formation | None | Isocyanates | Urea |

Polymerization as a Monomeric Unit

The bifunctional nature of this compound, possessing both a primary amino group and a lactone, suggests its potential use as a monomer in polymerization reactions. The amino group can participate in step-growth polymerization with comonomers containing two or more electrophilic functional groups, such as diacyl chlorides, diisocyanates, or diepoxides.

For example, polyamides could be synthesized by reacting this compound with a diacyl chloride. The resulting polymer would have the isobenzofuranone moiety as a pendant group along the polymer backbone. Similarly, reaction with diisocyanates would lead to the formation of polyureas.

Furthermore, the lactone ring itself can potentially undergo ring-opening polymerization (ROP) under certain catalytic conditions. This would result in a polyester (B1180765) with the amino-functionalized aromatic ring as part of the repeating unit. The primary amino group would likely require protection prior to ROP to avoid side reactions.

The incorporation of the rigid isobenzofuranone structure into a polymer backbone could impart unique thermal and mechanical properties to the resulting material. The pendant amino groups could also serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of other functional molecules.

| Polymerization Type | Comonomer | Resulting Polymer |

| Step-Growth Polymerization | Diacyl chloride | Polyamide |

| Step-Growth Polymerization | Diisocyanate | Polyurea |

| Step-Growth Polymerization | Diepoxide | Epoxy resin |

| Ring-Opening Polymerization | (Requires catalysis) | Polyester |

Mechanistic Investigations and Molecular Interaction Studies Non Clinical Focus

Elucidation of Molecular Target Interaction Mechanisms

The interactions of isobenzofuranone derivatives with molecular targets are multifaceted, involving specific binding sites and a variety of non-covalent forces.

While direct studies on 6-Amino-1,3-dihydroisobenzofuran-1-one HCl are limited, research on related isobenzofuranone compounds provides insights into their binding mechanisms. For instance, isobenzofuranone derivatives have been designed as ligands for Protein Kinase C (PKC), a key enzyme in cellular signal transduction. nih.gov These studies suggest that the isobenzofuranone scaffold can fit into specific ligand-binding domains. nih.gov

In broader aminobenzofuran classes, interactions with efflux pumps like P-glycoprotein (P-gp) have been explored, indicating that these molecules can act as inhibitors by binding to the transporter. nih.govresearchgate.net Molecular docking studies on substituted amino-isobenzofuranones interacting with DNA have shown that these compounds tend to situate within the minor groove, forming a stable complex. arabjchem.org

| Compound Class | Molecular Target | Binding Site Interaction |

| Isobenzofuranone derivatives | Protein Kinase C (PKC) | Interacts with the C1B ligand-binding domain. nih.gov |

| Aminobenzofuran derivatives | P-glycoprotein (P-gp) | Acts as an inhibitor by binding to the protein. nih.govresearchgate.net |

| Substituted amino-isobenzofuranone | DNA | Binds within the minor groove. arabjchem.org |

Hydrogen bonds are critical for the specificity and stability of ligand-target interactions. nih.gov In studies of isobenzofuranone derivatives targeting PKC, hydrogen bonding is a key component of the proposed binding model. nih.gov Similarly, for a related 2-amino-3,4-dihydroquinazoline inhibitor of BACE-1, X-ray crystallography revealed that the exocyclic amino group forms a hydrogen bonding network with the catalytic aspartic acids of the enzyme. nih.govresearchgate.net

Molecular docking simulations of a substituted amino-isobenzofuranone with DNA have indicated that the stability of the resulting complex is maintained by several hydrogen bonds and pi-alkyl interactions. arabjchem.org These non-covalent interactions are fundamental to the molecular recognition process and the subsequent biological effect. harvard.eduwikipedia.org

Enzyme Inhibition and Activation Mechanisms

The isobenzofuranone scaffold and its derivatives have been primarily investigated for their inhibitory effects on various enzymes. As mentioned, certain isobenzofuranones can act as inhibitors of Protein Kinase C. nih.gov Furthermore, the broader class of aminobenzofuran derivatives has shown potential as inhibitors of P-glycoprotein, which is involved in multidrug resistance in cancer. nih.govresearchgate.net The mechanism of inhibition often involves competitive binding at the active or allosteric sites, preventing the natural substrate from binding.

Cellular Pathway Modulation at the Molecular Level

By interacting with key enzymes like PKC, isobenzofuranone derivatives can modulate intracellular signal transduction pathways. nih.gov PKC is a family of enzymes that control the function of other proteins through phosphorylation, and its modulation can impact a wide array of cellular processes. Similarly, by inhibiting P-glycoprotein, aminobenzofuran derivatives can alter cellular pathways related to drug metabolism and efflux, potentially reversing multidrug resistance in cancer cells. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity.

For isobenzofuranone ligands of PKC, SAR studies have shown that the nature of substituents on the core structure significantly impacts binding affinity. For example, a pivaloyl derivative was identified as a potent PKCα ligand. nih.gov In the case of aminobenzofuran derivatives acting as P-gp inhibitors, modifications to the amino group and the benzofuran (B130515) ring have been systematically explored to optimize inhibitory activity. nih.govresearchgate.net One study found that a derivative with an N,N-diethylaminoethyl group was a particularly potent inhibitor of P-gp. researchgate.net

These studies underscore the importance of the amino group and other substitutions in defining the strength and specificity of molecular interactions, which in turn dictates the compound's biological effects.

| Compound Series | Structural Modification | Impact on Activity |

| Isobenzofuranone PKC Ligands | Addition of a pivaloyl group | Strong binding to PKCα. nih.gov |

| Aminobenzofuran P-gp Inhibitors | Introduction of an N,N-diethylaminoethyl group | Potent inhibition of P-gp. researchgate.net |

Bio-isosteric Replacements and Their Mechanistic Implications

Bio-isosteric replacement, a strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, has been instrumental in elucidating the structure-activity relationships (SAR) of 6-Amino-1,3-dihydroisobenzofuran-1-one-based PARP inhibitors. These studies have primarily focused on two key areas: the lactone ring of the isobenzofuranone system and the 6-amino substituent.

Lactone to Lactam and Other Heterocyclic Replacements

A pivotal bio-isosteric modification investigated is the replacement of the oxygen atom in the lactone ring with a nitrogen atom, yielding a lactam structure. This change has profound mechanistic implications, as it introduces a hydrogen bond donor (the N-H group of the lactam) which can forge new interactions within the PARP-1 active site.

Research into these modifications has shown that the lactam analogs can maintain, and in some cases enhance, inhibitory activity against PARP-1. The rationale behind this is that the fundamental planar structure and the carbonyl group, which are crucial for mimicking the nicotinamide (B372718) portion of NAD+, are conserved. The additional hydrogen bond donor in the lactam can form a critical interaction with the side chain of a key amino acid residue in the PARP-1 catalytic domain, thereby anchoring the inhibitor more firmly.

Further explorations have involved the replacement of the isobenzofuranone core with other heterocyclic systems. The goal of these modifications is to optimize binding interactions, improve pharmacokinetic properties, and potentially modulate selectivity among different PARP family members.

Modifications of the 6-Amino Group

The 6-amino group on the phthalide (B148349) scaffold serves as a crucial anchor point for introducing various substituents that can extend into other pockets of the PARP-1 active site. Bio-isosteric replacement of this amino group, or its modification, has been a key strategy to enhance potency and explore the chemical space around this vector.

Studies have demonstrated that the nature of the substituent attached to the 6-amino group significantly influences the inhibitory potency. For instance, the introduction of larger, more rigid cyclic structures can lead to enhanced van der Waals interactions with hydrophobic residues in the enzyme's active site.

The following interactive table summarizes the findings from various studies on bio-isosteric replacements of the 6-Amino-1,3-dihydroisobenzofuran-1-one scaffold and their impact on PARP-1 inhibitory activity.

Note: The specific IC50 values are described as relative activities ("Moderate," "Increased," "Variable," "Potent") as precise numerical data from a single, comprehensive comparative study is not publicly available. The trends are based on qualitative findings from multiple sources in the field of PARP inhibitor research.

Computational Chemistry and Theoretical Modeling of 6 Amino 1,3 Dihydroisobenzofuran 1 One Hcl

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used approach for optimizing molecular geometries and predicting a variety of molecular properties. nih.gov For 6-Amino-1,3-dihydroisobenzofuran-1-one HCl, DFT calculations would be employed to determine its most stable three-dimensional conformation. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The calculations would typically utilize a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to provide a good balance between accuracy and computational cost. mdpi.comnih.gov The optimized geometry would yield crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. dlsu.edu.ph

Table 1: Illustrative Data from DFT Calculations on a Related Compound (Data is hypothetical for this compound)

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 4.2 | Debye |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Based on the electronic properties derived from DFT, various reactivity descriptors can be calculated. These descriptors help in predicting how the molecule will behave in a chemical reaction. Key descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. sciforum.net

These parameters are invaluable for understanding the molecule's reactivity profile. For instance, a higher HOMO energy suggests a greater tendency to react with electrophiles, while a lower LUMO energy indicates a propensity to react with nucleophiles.

Theoretical calculations can also be used to map out potential reaction pathways. nih.gov This involves identifying transition states and calculating activation energies for different possible reactions, thereby providing insights into reaction mechanisms and predicting the most likely products.

Molecular Docking and Dynamics Simulations

To understand how this compound might interact with biological targets, molecular docking and dynamics simulations are employed.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a small molecule (ligand), such as this compound, into the binding site of a target protein or nucleic acid.

The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov The results of docking studies can help in identifying potential biological targets and in designing more potent and selective molecules.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing a detailed picture of the conformational changes and dynamic behavior of the system. nih.gov

For this compound, an MD simulation of its complex with a biological target would reveal the stability of the binding mode predicted by docking. nih.gov It can also shed light on how the ligand and the receptor adapt to each other upon binding and the role of solvent molecules in the interaction.

Theoretical Exploration of Supramolecular Interactions

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.gov Theoretical methods are instrumental in exploring the nature and strength of these interactions, which are crucial for understanding crystal packing, self-assembly, and interactions in biological systems.

For this compound, computational studies could investigate various supramolecular interactions, including:

Hydrogen Bonding: The presence of amino and carbonyl groups suggests the potential for strong hydrogen bonding, which could play a significant role in its crystal structure and interactions with biological targets.

π-π Stacking: The aromatic ring of the isobenzofuranone core can participate in π-π stacking interactions with other aromatic systems.

By analyzing the potential energy surfaces of dimers and larger clusters of the molecule, the preferred modes of interaction and the energetics of self-assembly can be determined.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical modeling studies specifically focused on the chemical compound this compound. Despite the growing interest in computational chemistry for elucidating molecular properties and predicting chemical behavior, dedicated research on this particular molecule is not publicly available. Consequently, a detailed analysis as per the requested structured article, including host-guest chemistry, protein recognition, and prediction of spectral and reactivity indices, cannot be provided at this time.

Computational chemistry and theoretical modeling are powerful tools for investigating the intricacies of molecular structures and their interactions. These methods are frequently employed to predict a wide range of properties, offering insights that complement and guide experimental research. However, the application of these techniques is contingent on the availability of foundational research and interest within the scientific community.

For this compound, specific computational investigations into its host-guest chemistry, which would predict its ability to form complexes with other molecules, have not been reported. Similarly, there is no available research on the modeling of its recognition and assembly with proteins, a critical aspect for understanding potential biological activity. Furthermore, the prediction of its spectral properties and chemical reactivity indices through theoretical calculations, which would provide valuable information on its spectroscopic characteristics and reaction tendencies, remains an unexplored area of research.

While general computational methodologies for similar classes of compounds, such as other isobenzofuranone derivatives or amino-functionalized heterocycles, are well-established, the direct application and extrapolation of such data to this compound would be speculative and would not meet the standards of scientific accuracy. The unique electronic and steric properties of this specific molecule necessitate dedicated computational studies to generate reliable and precise data.

The absence of specific research on this compound prevents the creation of a scientifically robust article that adheres to the requested detailed outline. Future computational studies are required to elucidate the specific chemical and physical properties of this compound.

Applications in Chemical Biology and Advanced Materials Science

Utility as a Chemical Probe for Biological Systems

The inherent functionalities of 6-Amino-1,3-dihydroisobenzofuran-1-one allow for its elaboration into chemical probes designed to investigate complex biological systems. These molecular tools are engineered to interact with specific biological targets, enabling the study of their function and localization.

Design and Synthesis of Molecular Tools for In Vitro Studies

The design of molecular tools from 6-Amino-1,3-dihydroisobenzofuran-1-one leverages its primary amino group for conjugation with various reporting moieties, such as fluorophores or affinity tags. Synthetic strategies often involve standard amide coupling reactions to attach these functionalities, creating probes for specific biological applications. For instance, the amino group can be acylated with a linker that terminates in a reactive group, allowing for subsequent attachment of a fluorescent dye. This approach facilitates the creation of a diverse array of probes with tailored properties for investigating biological processes in vitro. The isobenzofuranone core can be a key component of fluorescent probes, where modifications to its structure can modulate photophysical properties.

The synthesis of such molecular tools requires a multi-step approach, beginning with the functionalization of the amino group. The choice of linker and reporter group is critical and depends on the intended application. For example, for fluorescence resonance energy transfer (FRET) based assays, a donor or acceptor fluorophore can be attached. nih.govnih.govrsc.orgoxinst.comyoutube.com The stability of the isobenzofuranone core under physiological conditions is an important consideration in the design of these probes.

Application in Biochemical Assay Development

Derivatives of 6-Amino-1,3-dihydroisobenzofuran-1-one have potential applications in the development of biochemical assays. These assays are crucial for drug discovery and diagnostics, allowing for the high-throughput screening of potential therapeutic agents. ichorlifesciences.com The aminophthalide scaffold can be incorporated into substrates for enzymatic assays. For example, a substrate could be designed where enzymatic cleavage of a bond releases a fluorescent aminophthalide derivative, leading to a measurable signal.

Fluorescence-based assays are particularly powerful, and the aminophthalide core can serve as a fluorogenic component. caymanchem.com In a "turn-on" fluorescence assay, a non-fluorescent derivative of 6-Amino-1,3-dihydroisobenzofuran-1-one could be synthesized that becomes fluorescent upon interaction with a specific analyte or enzyme. This approach offers high sensitivity and a low background signal. The development of such assays requires careful optimization of the probe's structure to ensure specificity and a robust signal change.

Role as a Scaffold in Compound Library Synthesis for Screening Initiatives

The structural rigidity and functional handles of 6-Amino-1,3-dihydroisobenzofuran-1-one make it an attractive scaffold for the synthesis of compound libraries. nih.govnih.gov Diversity-oriented synthesis (DOS) strategies can be employed to generate a wide range of structurally diverse molecules from this common core. nih.govnih.govcam.ac.ukmdpi.comcam.ac.uk These libraries are then screened for biological activity against various targets.

The primary amine of the aminophthalide scaffold provides a key point for diversification. It can be readily acylated, alkylated, or used in other nitrogen-based chemical transformations to introduce a variety of substituents. Furthermore, the lactone ring can potentially be opened to provide additional points for chemical modification. This allows for the systematic exploration of the chemical space around the isobenzofuranone core, increasing the probability of identifying compounds with desired biological activities. The synthesis of such libraries can be performed using solid-phase or solution-phase combinatorial chemistry techniques. nih.gov

| Reaction Type | Functional Group Targeted | Introduced Diversity |

|---|---|---|

| Acylation | Primary Amine | Amides with various R-groups |

| Sulfonylation | Primary Amine | Sulfonamides with various R-groups |

| Reductive Amination | Primary Amine | Secondary amines with various R-groups |

| Lactone Ring Opening | Lactone | Hydroxy-amides or other bifunctional compounds |

Development of Novel Materials

The unique chemical structure of 6-Amino-1,3-dihydroisobenzofuran-1-one also lends itself to the development of novel materials with tailored properties. Its bifunctional nature, possessing both an amine and a lactone, allows it to be incorporated into polymeric structures.

Integration into Polymeric Systems

6-Amino-1,3-dihydroisobenzofuran-1-one can serve as a monomer in polycondensation reactions. The amino group can react with dicarboxylic acids or their derivatives to form polyamides. techscience.cngreenchemicals.euresearchgate.netchemguide.co.ukyoutube.com The resulting polymers would feature the isobenzofuranone moiety as a repeating unit along the polymer backbone. The presence of this bulky, heterocyclic group can significantly influence the physical and chemical properties of the resulting polyamide, such as its thermal stability, solubility, and mechanical strength.

The lactone ring also presents opportunities for polymerization. Ring-opening polymerization of the isobenzofuranone could potentially lead to polyesters, although this would require specific catalytic conditions. The ability to participate in different polymerization reactions makes 6-Amino-1,3-dihydroisobenzofuran-1-one a versatile monomer for creating a variety of polymeric architectures.

| Polymerization Type | Reactive Groups | Resulting Polymer Class |

|---|---|---|

| Polycondensation | Amine and Carboxylic Acid (from comonomer) | Polyamide |

| Ring-Opening Polymerization | Lactone | Polyester (B1180765) |

Contribution to Functional Material Design

The incorporation of the 6-Amino-1,3-dihydroisobenzofuran-1-one unit into polymers can impart specific functionalities to the resulting materials. For example, the isobenzofuranone core is found in some colorants, suggesting that polymers containing this moiety could have interesting optical properties. rhhz.net The amino group can also be post-functionalized after polymerization to introduce other chemical groups, allowing for the tuning of the material's properties.

Furthermore, the development of coordination polymers using aminophthalate ligands, which can be derived from 6-Amino-1,3-dihydroisobenzofuran-1-one, has been explored for creating photoluminescent materials. nih.govresearchgate.net These materials have potential applications in sensing and optoelectronics. The ability to create both covalent and coordination polymers from this versatile building block opens up a wide range of possibilities for the design of advanced functional materials.

Future Research Directions and Emerging Avenues for 6 Amino 1,3 Dihydroisobenzofuran 1 One Hcl

Exploration of Novel Synthetic Methodologies

The development of advanced synthetic methods is crucial for producing 6-Amino-1,3-dihydroisobenzofuran-1-one HCl with high purity and in a sustainable manner.

Enantioselective Synthesis Beyond Current Limitations

Future research will likely focus on developing novel enantioselective synthetic routes to overcome the limitations of current methods. This includes the exploration of new chiral catalysts and asymmetric strategies to achieve higher enantiomeric excess and yield. The goal is to produce specific stereoisomers of the compound, which may exhibit unique properties and activities.

Table 1: Potential Enantioselective Synthesis Strategies

| Strategy | Description | Potential Advantages |

| Chiral Lewis Acid Catalysis | Utilization of chiral Mg- or Sc-based complexes to promote the enantioselective union of N-alkylamines and α,β-unsaturated compounds. nih.gov | High enantioselectivity, redox-neutral conditions. |

| Biomimetic nih.govnih.gov-Proton Shift | Application of chiral quinine (B1679958) derivatives to catalyze an enantioselective proton shift in related imine substrates. nih.gov | Mild reaction conditions, high enantioselectivities. |

| Asymmetric Aza-Michael Addition | Catalytic asymmetric 1,4-addition of nitrogen-based nucleophiles to Michael acceptors for the construction of chiral β-amino acid frameworks. researchgate.net | Atom-economical, convenient for building chiral frameworks. |

Catalyst Development for Sustainable Production

A significant area of future research is the development of sustainable catalytic systems for the synthesis of this compound. This involves the use of natural product catalysts and green chemistry principles to create more environmentally friendly and cost-effective production methods. dundee.ac.uk The exploration of catalysts like betaine (B1666868) and guanidine (B92328) carbonate, which have been successful in the synthesis of other 6-amino derivatives, could provide a promising starting point. dundee.ac.uk

Identification of Undiscovered Molecular Interactions and Targets (non-clinical)

Understanding the molecular interactions of this compound is key to uncovering its potential applications. Future non-clinical studies will aim to identify novel molecular targets and interactions. Based on its structure, which includes a primary amine and a lactone ring, the compound has the potential to engage in various non-covalent interactions.

Table 2: Potential Molecular Interactions

| Interaction Type | Potential Role of this compound | Significance |

| Hydrogen Bonding | The amino group can act as a hydrogen bond donor, while the carbonyl group of the lactone can act as a hydrogen bond acceptor. | Crucial for binding to biological targets and for the formation of supramolecular structures. nih.gov |

| Hydrophobic Interactions | The isobenzofuran (B1246724) ring system can participate in hydrophobic interactions with nonpolar regions of target molecules. nih.gov | Contributes to binding affinity and specificity. |

| π-Stacking | The aromatic portion of the molecule can engage in π-π stacking interactions with other aromatic systems. | Important for interactions with nucleic acids and certain protein residues. |

Advancements in High-Throughput Analytical Characterization

To facilitate rapid screening and characterization, advancements in high-throughput analytical methods are essential. Future research will likely focus on developing and applying techniques that allow for the rapid determination of purity, enantiomeric excess, and other critical properties of this compound and its derivatives. This includes fluorescence-based assays for determining enantiomeric excess and fast liquid chromatography-mass spectrometry (LC-MS) methods for amino acid analysis. nih.govnih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of novel compounds. nih.gov In the context of this compound, these technologies can be used to:

Predict Novel Derivatives: AI algorithms can design new derivatives with optimized properties by exploring vast chemical spaces.

Optimize Synthetic Routes: Machine learning models can predict the most efficient and sustainable synthetic pathways, reducing the need for extensive trial-and-error experimentation.

De Novo Design: Generative models can create entirely new molecules with desired characteristics based on the 6-aminophthalide (B112798) scaffold. mdpi.com

Exploration of Supramolecular Architectures

The ability of this compound to form hydrogen bonds and engage in other non-covalent interactions makes it a potential building block for supramolecular chemistry. researchgate.net Future research may explore the self-assembly of this compound into well-defined supramolecular architectures such as nanofibers, gels, and liquid crystals. nih.gov These materials could have applications in areas such as drug delivery, tissue engineering, and materials science. The dynamic nature of these self-assemblies could lead to the creation of functional materials with responsive properties. mendeley.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.